Enantiomer-Dependent Analgesic Potency: (3S,4S)-Configured trans-(+)-3-Methylfentanyl vs (3R,4R)-Configured Enantiomer
The (3S,4S) absolute configuration of the target compound directly corresponds to the trans-(+)-3-methylfentanyl pharmacophore. In the 4-anilidopiperidine series, enantiomeric pairs display dramatic potency differences. The cis-(+)-3-methylfentanyl (3R,4S configuration) exhibits an ED50 of 0.00058 mg/kg in rat analgesic assays, which is approximately 120 times more potent than its cis-(−) enantiomer (3S,4R configuration) [1]. For the trans series, the trans-(+) isomer is stereochemically assigned the (3S,4S) configuration—the exact stereochemistry of the target compound—while the trans-(−) isomer carries the (3R,4R) configuration [1]. Although specific ED50 values for trans-(3S,4S) vs trans-(3R,4R) are not separately reported in the same study, the documented 120-fold potency differential between enantiomeric pairs within this chemotype establishes that stereochemical identity is the dominant variable governing bioactivity [2].
| Evidence Dimension | In vivo analgesic potency (rat hot-plate assay, ED50) |
|---|---|
| Target Compound Data | (3S,4S)-trans-(+)-3-methylfentanyl: absolute configuration established as (3S,4S); ED50 value not separately reported but derives from (3S,4S)-3-Methyl-piperidin-4-ylamine precursor |
| Comparator Or Baseline | cis-(+)-3-methylfentanyl (3R,4S): ED50 = 0.00058 mg/kg (6,700× morphine); cis-(−)-3-methylfentanyl (3S,4R): ~120-fold less potent; morphine: ED50 ~3.9 mg/kg |
| Quantified Difference | ≥120-fold potency difference between enantiomeric pairs within the same 3-methyl-4-anilidopiperidine chemotype |
| Conditions | Rat in vivo analgesic assay (hot-plate); enantiomers synthesized from chirally pure 3-methyl-4-piperidinamine precursors of defined absolute configuration |
Why This Matters
Procuring the incorrect enantiomer (e.g., (3R,4R)-3-methyl-piperidin-4-ylamine) as a building block could yield a pharmacologically inferior product with up to 120-fold lower potency, compromising entire medicinal chemistry campaigns.
- [1] Vardanyan, R. S. & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry, 6(4), 385–412. PMCID: PMC4137794. Lines 304–311: trans-(+)-(26) assigned (3S,4S) configuration; cis-(+)-(26) ED50 = 0.00058 mg/kg; cis-(−) is 120-times less potent. View Source
- [2] Grishina, G. V., Luk'yanenko, E. R., Borisenko, A. A., & Antipin, M. Y. (2012). Asymmetric synthesis and stereochemistry of chiral cis- and trans-3-alkyl-4-aminopiperidines. Chemistry of Heterocyclic Compounds, 48(5), 733–747. Lines 35–38: in vivo analgesic activity of (+)-enantiomer of cis-3-methylfentanyl is ~120 times greater than (−)-enantiomer, 6,846× morphine. View Source
